molecular formula C18H36O2 B13831648 8-(3-Octyl-2-oxiranyl)-1-octanol CAS No. 4482-22-8

8-(3-Octyl-2-oxiranyl)-1-octanol

Cat. No.: B13831648
CAS No.: 4482-22-8
M. Wt: 284.5 g/mol
InChI Key: FAEAERQPRQJZOC-UHFFFAOYSA-N
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Description

2-Oxiraneoctanol,3-octyl- is an organic compound with the molecular formula C18H36O2. It is a type of oxirane, which is a three-membered cyclic ether. This compound is notable for its unique structure, which includes an oxirane ring attached to an octanol chain. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxiraneoctanol,3-octyl- typically involves the reaction of an olefinic hydrocarbon with an epoxidizing agent. One common method is the epoxidation of octene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of 2-Oxiraneoctanol,3-octyl- can be achieved through the oxo process, which involves the hydroformylation of heptene followed by epoxidation. This method utilizes a cobalt or rhodium catalyst to facilitate the addition of a formyl group to the olefin, forming an aldehyde intermediate. The aldehyde is then reduced to the corresponding alcohol, which is subsequently epoxidized to yield the desired oxirane compound .

Chemical Reactions Analysis

Types of Reactions

2-Oxiraneoctanol,3-octyl- undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed through the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Oxiranes: Produced via nucleophilic substitution reactions.

Scientific Research Applications

2-Oxiraneoctanol,3-octyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxiraneoctanol,3-octyl- involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical processes, where the oxirane ring acts as an electrophile, facilitating the formation of new bonds and the synthesis of diverse chemical products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxiraneoctanol,3-octyl- is unique due to its combination of an oxirane ring and a long alkyl chain, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications, where its reactivity can be harnessed for the production of various chemical products.

Properties

CAS No.

4482-22-8

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

8-(3-octyloxiran-2-yl)octan-1-ol

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3

InChI Key

FAEAERQPRQJZOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCCO

Origin of Product

United States

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